molecular formula C8H13ClN2 B1377883 Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride CAS No. 216753-55-8

Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride

Cat. No.: B1377883
CAS No.: 216753-55-8
M. Wt: 172.65 g/mol
InChI Key: KJBZNGALZBMOCJ-OPZYXJLOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride is a chemical compound with the molecular formula C8H12N2·HCl. It is a bicyclic structure that includes a nitrogen atom, making it part of the azabicyclo family.

Preparation Methods

The preparation of exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride typically involves enantioselective synthetic routes. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the synthesis of tropane alkaloids . This process often starts with an acyclic starting material that contains the necessary stereochemical information to form the bicyclic scaffold. Alternatively, stereochemical control can be achieved directly during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through a desymmetrization process starting from achiral tropinone derivatives .

Chemical Reactions Analysis

Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like sodium azide or halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific receptor and pathway involved .

Properties

IUPAC Name

(1R,5S)-8-azabicyclo[3.2.1]octane-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c9-5-6-3-7-1-2-8(4-6)10-7;/h6-8,10H,1-4H2;1H/t6?,7-,8+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBZNGALZBMOCJ-OPZYXJLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride
Reactant of Route 2
Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride
Reactant of Route 3
Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride
Reactant of Route 4
Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride
Reactant of Route 5
Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride
Reactant of Route 6
Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.